1-(4-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 353.4 g/mol. This compound is recognized for its potential therapeutic applications, particularly in treating inflammatory and degenerative diseases. The compound is classified as an amide due to the presence of the carboxamide functional group attached to a cyclopropane ring, along with a fluorophenyl group and a thiophenyl-pyrazine moiety.
1-(4-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide falls under the category of heterocyclic compounds due to its pyrazine and thiophene components. It is also classified as a potential pharmacological agent due to its interactions with biological targets.
The synthesis of 1-(4-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide involves several multi-step processes, typically requiring advanced organic chemistry techniques:
The molecular structure of 1-(4-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide can be described using various structural representations:
InChI=1S/C19H16FN3OS/c20-14-5-3-13(4-6-14)19(7-8-19)18(24)23-12-15-17(22-10-9-21-15)16-2-1-11-25-16/h1-6,9-11H,7-8,12H2,(H,23,24)
This representation provides insight into the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 353.4 g/mol |
InChI Key | GQTICVWAVYMXDO-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
The compound has been studied for its potential reactivity in various chemical environments:
These reactions are critical for understanding how the compound might behave in biological systems or during synthesis.
The mechanism of action for 1-(4-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide involves:
While specific physical properties such as density and boiling point are not readily available, general characteristics can be inferred based on similar compounds:
The chemical properties include:
1-(4-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide has potential applications in:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: